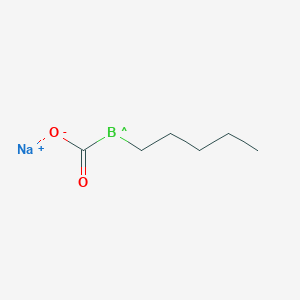
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol, also known as 2-ethylhexanoic acid monoester with glycerol, is an organic compound that belongs to the class of esters. This compound is formed by the esterification of 2-ethylhexanoic acid with glycerol. It is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol typically involves the esterification reaction between 2-ethylhexanoic acid and glycerol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of 2-ethylhexanoic acid and glycerol into the reactor, along with the acid catalyst. The reaction mixture is heated, and the water formed is continuously removed using a distillation column. The ester product is then purified by distillation or other separation techniques to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 2-ethylhexanoic acid and glycerol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and glycerol.
Oxidation: The compound can be oxidized under specific conditions to form carboxylic acids and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 2-ethylhexanoic acid and glycerol.
Transesterification: A different ester and glycerol.
Oxidation: Carboxylic acids and other oxidation products.
Wissenschaftliche Forschungsanwendungen
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of plasticizers, lubricants, and surfactants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol involves its interaction with various molecular targets and pathways. The ester bond can be hydrolyzed by esterases in biological systems, releasing 2-ethylhexanoic acid and glycerol. These products can then participate in various metabolic pathways, exerting their effects on cellular processes.
Vergleich Mit ähnlichen Verbindungen
Hexanoic acid, 2-ethyl-, monoester with 1,2,3-propanetriol can be compared with other similar compounds such as:
Hexanoic acid, monoester with 1,2,3-propanetriol: Lacks the ethyl group, resulting in different chemical and physical properties.
2-Ethylhexanoic acid: The parent acid without esterification, used in different applications.
Glycerol esters: Other esters of glycerol with different fatty acids, used in various industrial applications.
The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical properties and applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
126042-44-2 |
|---|---|
Molekularformel |
C11H24O5 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
2-ethylhexanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C8H16O2.C3H8O3/c1-3-5-6-7(4-2)8(9)10;4-1-3(6)2-5/h7H,3-6H2,1-2H3,(H,9,10);3-6H,1-2H2 |
InChI-Schlüssel |
RMOLNTGRVKPELN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.C(C(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


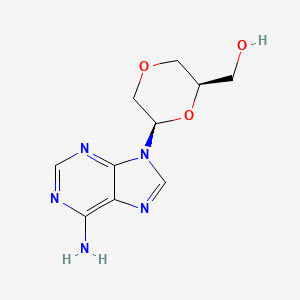



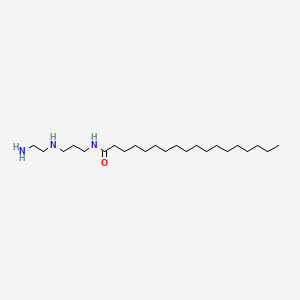



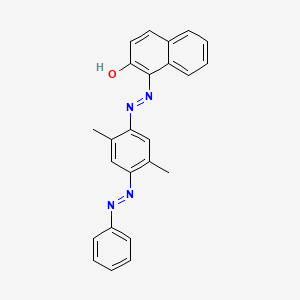

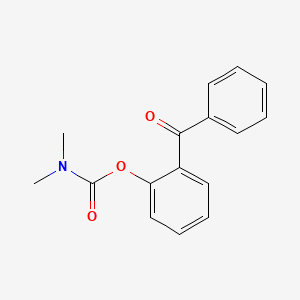
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
